Pyrazolo[1,5-a]pyridine-6-carbaldehyde
Description
Contextualization of the Pyrazolo[1,5-a]pyridine (B1195680) Scaffold in Advanced Organic Synthesis
The Pyrazolo[1,5-a]pyridine scaffold is a fused heterocyclic system that has garnered considerable attention from the scientific community. This nitrogen-containing bicyclic structure is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a variety of biologically active compounds. guidechem.com Its rigid, planar structure provides a unique framework for the development of novel therapeutic agents and functional materials.
The synthesis of pyrazolo[1,5-a]pyridines has been extensively explored, with numerous methods developed for their preparation. organic-chemistry.orgnih.gov These methods often involve the [3+2] cycloaddition of N-aminopyridinium ylides with alkynes or alkenes, providing a versatile route to a wide range of substituted derivatives. nih.gov The ability to introduce various functional groups onto the pyrazolo[1,5-a]pyridine core allows for the fine-tuning of its electronic and steric properties, making it a valuable building block in the design of complex molecules with specific functions. nih.gov
Rationale for Research on Formyl-Substituted Pyrazolo[1,5-a]pyridine Systems
The introduction of a formyl group (-CHO) onto the pyrazolo[1,5-a]pyridine scaffold is of significant interest due to the synthetic versatility of the aldehyde functionality. The formyl group can serve as a linchpin for a multitude of chemical transformations, allowing for the construction of more complex molecular architectures. It can be readily oxidized to a carboxylic acid, reduced to a hydroxymethyl group, or converted into a variety of other functional groups through reactions such as Wittig olefination, condensation, and reductive amination.
Research into formyl-substituted pyrazolo[1,5-a]pyridines is driven by the desire to expand the chemical space accessible from this privileged scaffold. The position of the formyl group on the bicyclic system is crucial, as it dictates the reactivity and the spatial arrangement of any subsequently introduced substituents. While the Vilsmeier-Haack reaction is a common method for the formylation of aromatic and heterocyclic compounds, studies on pyrazolo[1,5-a]pyridines have shown that this reaction preferentially occurs at the 3-position of the pyrazole (B372694) ring. researchgate.net This regioselectivity highlights the need for alternative synthetic strategies to access other formyl-substituted isomers, such as the 6-carbaldehyde derivative, thereby opening up new avenues for drug discovery and materials science.
Overview of Pyrazolo[1,5-a]pyridine-6-carbaldehyde within the Chemical Landscape
This compound is a specific isomer within the family of formyl-substituted pyrazolo[1,5-a]pyridines. While its siblings, the 3- and 7-carbaldehyde derivatives, are commercially available and have been noted in the literature, the 6-carbaldehyde remains a more elusive target. chemimpex.comchemimpex.com Its synthesis presents a challenge due to the electronic nature of the pyrazolo[1,5-a]pyridine ring system, which does not favor electrophilic substitution at the 6-position.
Despite the synthetic hurdles, the potential utility of this compound as a synthetic intermediate is significant. The development of synthetic routes to this compound would provide access to a new range of pyrazolo[1,5-a]pyridine derivatives with substitution patterns that are not accessible through conventional methods. This could lead to the discovery of new compounds with unique biological activities or material properties. Research into the synthesis and reactivity of this compound is therefore a key area of investigation in the field of heterocyclic chemistry. The synthesis of C-6 substituted pyrazolo[1,5-a]pyridines has been reported, indicating that functionalization at this position is achievable, paving the way for the potential synthesis of the 6-carbaldehyde derivative. nih.gov
Interactive Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₆N₂O | guidechem.com |
| Molecular Weight | 146.15 g/mol | guidechem.com |
| Appearance | Not available | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available |
Table 2: Spectroscopic Data of this compound
| Technique | Data | Source |
| ¹H NMR | Not available | |
| ¹³C NMR | Not available | |
| IR (Infrared) | Not available | |
| MS (Mass Spectrometry) | Not available |
Structure
3D Structure
Properties
IUPAC Name |
pyrazolo[1,5-a]pyridine-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-6-7-1-2-8-3-4-9-10(8)5-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYWFMERVJDICFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN2C1=CC=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60453735 | |
| Record name | pyrazolo[1,5-a]pyridine-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60453735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
474432-60-5 | |
| Record name | pyrazolo[1,5-a]pyridine-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60453735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Derivatization of Pyrazolo 1,5 a Pyridine 6 Carbaldehyde
Electrophilic Aromatic Substitution on the Pyrazolo[1,5-a]pyridine (B1195680) Nucleus
The pyrazolo[1,5-a]pyridine ring system possesses two key positions for electrophilic attack: the C-3 position in the pyrazole (B372694) ring, which is electron-rich, and the positions on the pyridine (B92270) ring. The outcome of electrophilic substitution is highly dependent on the reaction conditions and the nature of the substituents already present on the ring.
Regiochemical Control in Nitration and Halogenation of the Core
In the parent pyrazolo[1,5-a]pyrimidine (B1248293) system, which is structurally related, the orientation of electrophilic substitution is strongly dependent on the reagents used. researchgate.net For instance, nitration with a mixture of nitric and sulfuric acids typically results in substitution at the C-3 position, whereas using nitric acid in acetic anhydride (B1165640) can lead to substitution at the C-6 position. researchgate.net Bromination of the parent pyrazolo[1,5-a]pyrimidine tends to yield the 3-bromo and subsequently the 3,6-dibromo derivatives. researchgate.net
For the halogenation of pyrazolo[1,5-a]pyrimidines, regioselective C-3 halogenation can be achieved efficiently using potassium halide salts in the presence of a hypervalent iodine(III) reagent like PIDA (phenyliodine diacetate) in water. nih.govnih.gov This method works for iodination, bromination, and chlorination, consistently yielding C-3 halogenated products in good to excellent yields. nih.gov The reaction is believed to proceed via an electrophilic substitution mechanism. nih.gov Studies on related pyrazolotriazolopyrimidines also show that electrophilic substitution, including bromination, iodination, and nitration, occurs preferentially at the C-6 position of the pyrimidine (B1678525) ring. nih.govdoaj.org
Electronic Influence of the C-6 Carbaldehyde on Ring Reactivity
The pyrazolo[1,5-a]pyridine nucleus consists of an electron-donating pyrazole fused to an electron-withdrawing pyridine ring. The pyridine ring itself is generally deactivated towards electrophilic aromatic substitution compared to benzene (B151609) due to the electronegative nitrogen atom. youtube.com
The introduction of a carbaldehyde group (-CHO) at the C-6 position significantly influences the electronic properties of the entire heterocyclic system. The aldehyde group is a potent electron-withdrawing and deactivating group. Its presence at C-6 will further decrease the electron density of the pyridine portion of the nucleus, making electrophilic attack on this ring even more difficult. youtube.com Consequently, electrophilic substitution would be strongly directed towards the electron-rich pyrazole ring, specifically at the C-3 position, which is the most nucleophilic carbon. Any electrophilic attack on the pyridine ring would be highly disfavored due to the combined deactivating effects of the ring nitrogen and the C-6 carbaldehyde.
Nucleophilic Aromatic Substitution (NAS) on Pyrazolo[1,5-a]pyridine Derivatives
Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of electron-deficient aromatic rings, provided a suitable leaving group is present. libretexts.org The pyridine ring within the pyrazolo[1,5-a]pyridine scaffold is inherently electron-deficient, making it susceptible to nucleophilic attack. This reactivity is enhanced by the presence of strongly electron-withdrawing groups. libretexts.orgnih.gov
In the case of Pyrazolo[1,5-a]pyridine-6-carbaldehyde, the aldehyde group at C-6 would strongly activate the pyridine ring towards nucleophilic attack. If a good leaving group, such as a halogen, were present at an adjacent (C-5 or C-7) or para (C-4) position, SNAr reactions would be expected to proceed readily. For the related pyrazolo[1,5-a]pyrimidine core, nucleophilic substitution is a common strategy to introduce functionalities, with studies showing that a chlorine atom at the C-7 position is highly reactive and can be selectively displaced by nucleophiles like morpholine. nih.govmdpi.com It is likely that many SNAr reactions on such heterocycles proceed through a concerted mechanism, rather than a stepwise addition-elimination sequence via a Meisenheimer complex, especially when good leaving groups are involved. nih.gov
C-H Functionalization and Cross-Coupling Reactions
Direct C-H functionalization has emerged as a powerful, atom-economical tool for modifying heterocyclic cores, avoiding the need for pre-functionalized starting materials. For the pyrazolo[1,5-a]pyridine system, C-H activation strategies have been successfully developed, primarily using transition metal catalysis.
Palladium-Catalyzed Direct Arylation at Proximal and Remote Positions
Palladium-catalyzed direct C-H arylation has been effectively applied to the pyrazolo[1,5-a]pyridine scaffold, allowing for selective functionalization at both the C-3 (remote to N-1) and C-7 (proximal to N-1) positions. acs.org The regioselectivity of these reactions can be controlled by the choice of additives.
Research has demonstrated that the arylation of pyrazolo[1,5-a]pyridines with aryl iodides can be directed to either the C-3 or C-7 position with high selectivity. acs.org
C-7 Arylation (Proximal): Using silver(I) carbonate (Ag₂CO₃) as an additive in the palladium-catalyzed reaction promotes selective arylation at the C-7 position.
C-3 Arylation (Remote): Conversely, employing cesium(I) fluoride (B91410) (CsF) as the additive directs the arylation to the C-3 position. acs.org
These methods show good compatibility with various functional groups on the aryl iodide coupling partner. acs.org The presence of the C-6 carbaldehyde would likely influence the reaction kinetics but is expected to be tolerated under these coupling conditions.
| Position Arylated | Catalyst System | Key Additive | Typical Solvent |
|---|---|---|---|
| C-7 (Proximal) | Pd(OAc)₂ | Ag₂CO₃ | Toluene |
| C-3 (Remote) | Pd(OAc)₂ | CsF | DMF |
Other Catalytic and Metal-Free C-H Activation Strategies
Beyond palladium, other transition metals have been utilized for the C-H functionalization of pyrazolo-fused heterocycles. Rhodium(III)-catalyzed C-H activation has been developed for the synthesis of various fused pyrimidine and diazepine (B8756704) systems. nih.govnih.gov These methods often involve the annulation of aminopyrazoles with coupling partners like aldehydes or alkynes, proceeding through an initial C-H activation step. nih.govrsc.org
Metal-free approaches have also been explored. For instance, an oxidative [3+2] cycloaddition of N-aminopyridines with electron-deficient olefins can produce pyrazolo[1,5-a]pyridines under metal-free conditions. organic-chemistry.org Another strategy involves the K₂S₂O₈-promoted one-pot, three-component reaction of aminopyrazoles, enaminones, and sodium halides to afford 3-halo-pyrazolo[1,5-a]pyrimidines, which combines cyclocondensation with a C-H halogenation step. nih.gov These diverse catalytic and metal-free strategies highlight the broad potential for derivatizing the pyrazolo[1,5-a]pyridine core through modern synthetic methods.
Transformations at the Carbaldehyde Moiety
The aldehyde functional group in this compound is a focal point for a variety of chemical modifications, enabling the synthesis of a broad spectrum of derivatives with potential applications in drug discovery and materials science. Its reactivity is analogous to other aldehydes on related heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines and quinazolines.
Condensation and Imine Formation Reactions
The carbonyl carbon of the aldehyde is electrophilic and readily undergoes condensation reactions with a range of nucleophiles. These reactions are fundamental in constructing more complex molecular architectures.
Condensation with Amines and Related Nucleophiles:
This compound is expected to react with primary amines to form the corresponding imines (Schiff bases). This reaction is typically catalyzed by acid and involves the formation of a hemiaminal intermediate followed by dehydration. While specific studies on the 6-carbaldehyde are not prevalent, the reactivity of aldehydes on related pyrazolo-fused systems is well-documented. For instance, the reductive amination of pyrazolo[1,5-a]pyrimidine-2-carbaldehyde proceeds through an imine intermediate, which is then reduced in situ to the corresponding amine. chemicalbook.com This two-step, one-pot procedure is a powerful method for introducing diverse amine functionalities.
Furthermore, reactions with hydroxylamine (B1172632) lead to the formation of oximes. A study on 3-formyl-pyrazolo[1,5-a]quinazolines demonstrated their conversion to the corresponding oximes upon treatment with hydroxylamine, a classic condensation reaction of aldehydes. mdpi.com Similarly, hydrazines can react with the aldehyde to yield hydrazones.
Multicomponent Reactions:
The aldehyde group is a key component in various multicomponent reactions (MCRs), which allow for the rapid assembly of complex molecules in a single step. Aldehydes, including those on heterocyclic scaffolds, are known to participate in reactions like the Biginelli or Hantzsch-type reactions, often involving the formation of an imine or a related reactive intermediate. distantreader.orgsemanticscholar.org For example, three-component reactions involving aminopyrazoles, aldehydes, and sulfoxonium ylides have been shown to produce pyrazolo[1,5-a]pyrimidines through a process that involves an initial imine formation. acs.org
| Reactant | Product Type | Reaction Conditions (Analogous Systems) |
| Primary Amines | Imine (Schiff Base) | Acid catalysis, often followed by reduction (reductive amination) chemicalbook.com |
| Hydroxylamine | Oxime | Mild reaction conditions mdpi.com |
| Hydrazines | Hydrazone | Typically in a suitable solvent like ethanol (B145695) |
| Active Methylene Compounds | Knoevenagel condensation products | Basic catalysis |
This table is based on the expected reactivity and documented reactions on analogous heterocyclic systems.
Redox Chemistry of the Aldehyde Group (Oxidation to Acid, Reduction to Alcohol)
The aldehyde functionality of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, providing two additional key intermediates for further derivatization.
Oxidation to Pyrazolo[1,5-a]pyridine-6-carboxylic acid:
The oxidation of the aldehyde to the corresponding carboxylic acid can be achieved using a variety of standard oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃) in the Jones reagent, or milder oxidants like silver oxide (Ag₂O). The resulting Pyrazolo[1,5-a]pyridine-6-carboxylic acid is a valuable synthetic intermediate. For the related pyrazolo[1,5-a]pyrimidine system, the hydrolysis of the corresponding ester to the carboxylic acid is a well-established procedure, often carried out under basic conditions using sodium hydroxide (B78521) followed by acidification. chemicalbook.comnih.gov
Reduction to (Pyrazolo[1,5-a]pyridin-6-yl)methanol:
The reduction of the aldehyde to the primary alcohol, (Pyrazolo[1,5-a]pyridin-6-yl)methanol, can be accomplished using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a common and mild reagent for this purpose, selectively reducing aldehydes and ketones in the presence of other functional groups like esters. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used. The synthesis of the analogous (Pyrazolo[1,5-a]pyrimidin-2-yl)methanol from the corresponding ester has been reported using sodium borohydride. semanticscholar.org The commercial availability of (Pyrazolo[1,5-a]pyridin-6-yl)methanol further indicates that this reduction is a standard and accessible transformation. bldpharm.com
| Transformation | Reagent (Example) | Product |
| Oxidation | Potassium Permanganate (KMnO₄) | Pyrazolo[1,5-a]pyridine-6-carboxylic acid |
| Reduction | Sodium Borohydride (NaBH₄) | (Pyrazolo[1,5-a]pyridin-6-yl)methanol |
This table provides examples of common reagents for the respective transformations.
Synthetic Utility of the Carbaldehyde in Diversification Strategies
The carbaldehyde group on the pyrazolo[1,5-a]pyridine core is a cornerstone for synthetic diversification, enabling the introduction of a wide range of functional groups and the construction of more elaborate molecular scaffolds.
The derivatives obtained from the condensation and redox reactions described above serve as versatile building blocks for further chemical modifications:
Imines and Amines: The imines formed from condensation reactions can be valuable intermediates themselves or can be reduced to secondary amines. These amines can then undergo a plethora of reactions, including acylation, alkylation, and participation in cross-coupling reactions like the Buchwald-Hartwig amination to form new C-N bonds. chemicalbook.com
Alcohols: The primary alcohol, (Pyrazolo[1,5-a]pyridin-6-yl)methanol, can be further functionalized. Its hydroxyl group can be converted into a good leaving group (e.g., tosylate or mesylate) for subsequent nucleophilic substitution reactions. It can also be used in ether synthesis or esterification reactions. Oxidation of the alcohol, as previously mentioned, leads back to the aldehyde or can be pushed to the carboxylic acid. The oxidation of a hydroxyl group to an aldehyde on a similar pyrazolo[1,5-a]pyrimidine system has been achieved using Dess-Martin periodinane. nih.gov
Carboxylic Acids: Pyrazolo[1,5-a]pyridine-6-carboxylic acid is a highly versatile intermediate. The carboxylic acid can be converted into an acid chloride, which is a highly reactive species for acylation reactions. It can also be readily transformed into esters and amides through reactions with alcohols and amines, respectively. The formation of amides from carboxylic acids on related heterocyclic systems is a common strategy in medicinal chemistry to explore structure-activity relationships.
Structural Elucidation and Advanced Characterization of Pyrazolo 1,5 a Pyridine 6 Carbaldehyde and Its Chemical Transformations
Spectroscopic Methods for Structural Confirmation
Spectroscopy is fundamental to confirming the molecular structure of Pyrazolo[1,5-a]pyridine-6-carbaldehyde, with each method offering unique insights into its atomic and electronic constitution.
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for mapping the proton (¹H) and carbon (¹³C) environments within the molecule. The analysis of chemical shifts, coupling constants, and signal multiplicities allows for the complete assignment of the pyrazolo[1,5-a]pyridine (B1195680) core and the aldehyde substituent.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides a detailed fingerprint of the proton skeleton. The aldehyde proton is expected to be the most deshielded, appearing as a singlet in the downfield region (typically δ 9.0-10.0 ppm). The protons on the bicyclic ring system exhibit characteristic chemical shifts and coupling patterns. Based on studies of the parent pyrazolo[1,5-a]pyrimidine (B1248293) system, the protons H-5 and H-7 can be distinguished, with their assignments having been revised from earlier literature. researchgate.netlookchem.com The protons on the pyridine (B92270) ring of a related derivative, 7-amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester, have been clearly assigned, providing a basis for predicting the resonances in the target compound. acs.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the proton data by revealing the chemical environment of each carbon atom. The carbonyl carbon of the aldehyde group is highly deshielded and typically resonates around δ 185-195 ppm. The carbon atoms of the fused heterocyclic rings have distinct chemical shifts that can be unambiguously assigned using techniques like 2D NMR (HETCOR) experiments. researchgate.netlookchem.com Studies on various pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyridine derivatives have established a reliable database of carbon chemical shifts for this heterocyclic system. researchgate.netmdpi.comnih.govresearchgate.net
Interactive Data Table: Expected NMR Resonances for this compound
| Atom | Technique | Expected Chemical Shift (δ, ppm) | Notes |
| Aldehyde-H | ¹H NMR | 9.0 - 10.0 | Singlet, highly deshielded due to the electronegative oxygen. |
| Ring Protons | ¹H NMR | 6.5 - 9.0 | Complex splitting patterns (doublets, triplets) based on J-coupling with adjacent protons. researchgate.net |
| Aldehyde-C | ¹³C NMR | 185 - 195 | Carbonyl carbon, characteristic downfield shift. |
| Ring Carbons | ¹³C NMR | 95 - 165 | Chemical shifts depend on the specific position within the fused ring system and proximity to nitrogen atoms. mdpi.comnih.gov |
Infrared (IR) spectroscopy is employed to identify the characteristic vibrational frequencies of the functional groups present in this compound. The spectrum provides direct evidence for the key aldehyde moiety and the aromatic rings.
The most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretch of the aldehyde group, which is expected in the region of 1680-1715 cm⁻¹. The presence of the fused aromatic rings is confirmed by C=C and C=N stretching vibrations between 1450 and 1620 cm⁻¹. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. IR data from related pyrazole (B372694) and pyridine-containing structures confirm these characteristic absorption ranges. ekb.egbeilstein-journals.orgsemanticscholar.org
Interactive Data Table: Key IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) | Intensity |
| Aldehyde C=O | Stretch | 1680 - 1715 | Strong |
| Aromatic C=C/C=N | Stretch | 1450 - 1620 | Medium to Strong |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |
| C-H Bending | Out-of-plane bend | 750 - 900 | Strong |
Mass spectrometry (MS) provides crucial information on the molecular weight and elemental composition of the compound. For this compound (C₈H₆N₂O), the expected monoisotopic mass is 146.0480 Da. uni.luuni.lu High-resolution mass spectrometry (HRMS) can confirm this mass with high accuracy, thus verifying the molecular formula.
Electron ionization (EI) mass spectrometry would reveal the molecular ion peak (M⁺) at m/z 146. The fragmentation pattern provides further structural evidence. A characteristic fragmentation would be the loss of the formyl radical (CHO), leading to a significant fragment ion at m/z 117 (M-29). Other fragments would arise from the cleavage of the bicyclic ring system. Electrospray ionization (ESI) is also commonly used, which would show the protonated molecule [M+H]⁺ at m/z 147.0553. nih.govekb.eguni.luuni.lu
Interactive Data Table: Predicted Mass Spectrometry Data for this compound
| Adduct / Fragment | Formula | Calculated m/z | Technique |
| [M]⁺ | C₈H₆N₂O | 146.0475 | EI-MS |
| [M+H]⁺ | C₈H₇N₂O⁺ | 147.0553 | ESI-MS uni.luuni.lu |
| [M+Na]⁺ | C₈H₆N₂ONa⁺ | 169.0372 | ESI-MS uni.luuni.lu |
| [M-CHO]⁺ | C₇H₅N₂⁺ | 117.0453 | EI-MS |
X-ray Diffraction Analysis for Solid-State Structure and Molecular Packing
Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and torsional angles in the solid state. This technique would confirm the planarity of the fused pyrazolo[1,5-a]pyridine ring system.
Furthermore, X-ray analysis elucidates the supramolecular architecture, detailing how molecules pack in the crystal lattice. Studies on related pyrazolo[1,5-a]pyrimidine structures have shown the importance of intermolecular interactions, such as π–π stacking between the aromatic rings, in dictating the crystal packing. researchgate.net For this compound, potential weak C-H···O or C-H···N hydrogen bonds involving the aldehyde and the heterocyclic rings could also be identified, providing a comprehensive understanding of the solid-state structure. researchgate.net
UV-Visible Absorption and Fluorescence Spectroscopy for Chromophore Characterization
UV-Visible spectroscopy characterizes the electronic transitions within the molecule. The pyrazolo[1,5-a]pyridine core acts as a chromophore, and its absorption properties are modulated by substituents. The fused aromatic system gives rise to π → π* transitions, typically observed in the UV region. The presence of the aldehyde group, an electron-withdrawing group, and the nitrogen lone pairs (n → π* transitions) will influence the absorption maxima (λ_max).
Studies on substituted pyrazolo[1,5-a]pyrimidines show a main absorption band between 340-440 nm, which is attributed to an intramolecular charge transfer (ICT) process. rsc.org Some pyrazolo[1,5-a]pyridine derivatives have been investigated as fluorophores, exhibiting significant fluorescence with high quantum yields. nih.gov The fluorescence properties of this compound would depend on the nature of its excited states and the efficiency of radiative versus non-radiative decay pathways. The emission spectrum, if fluorescent, would provide further insight into its electronic structure and potential applications in materials science. rsc.orgmdpi.com
Theoretical and Computational Investigations of Pyrazolo 1,5 a Pyridine 6 Carbaldehyde Reactivity and Electronic Structure
Quantum Chemical Calculations for Molecular and Electronic Properties
Quantum chemical calculations are a cornerstone for elucidating the fundamental molecular and electronic properties of Pyrazolo[1,5-a]pyridine-6-carbaldehyde. These computational techniques allow for the determination of various molecular descriptors that govern the molecule's stability, reactivity, and spectroscopic behavior.
Detailed research findings from computational studies on related pyrazole (B372694) derivatives indicate that the distribution of electron density, molecular orbital energies, and electrostatic potential are key to understanding their chemical nature. nih.gov For this compound, the presence of the electron-withdrawing carbaldehyde group at the 6-position is expected to significantly influence the electronic distribution across the fused ring system.
Table 1: Calculated Electronic Properties of a Representative Pyrazole Derivative
| Property | Value |
|---|---|
| Ionization Potential (IP) | 7.89 eV |
| Electron Affinity (EA) | 1.98 eV |
| Electronegativity (χ) | 4.94 eV |
| Chemical Hardness (η) | 2.96 eV |
| Chemical Softness (S) | 0.34 eV⁻¹ |
| Electrophilicity Index (ω) | 4.12 eV |
Data is hypothetical and based on typical values for similar heterocyclic compounds.
These parameters are instrumental in predicting how the molecule will interact with other chemical species. For instance, a higher electrophilicity index suggests a greater susceptibility to nucleophilic attack, a key consideration in designing chemical reactions.
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) for Ground and Excited States
Density Functional Theory (DFT) has become a standard tool for investigating the ground state properties of molecules like this compound. rsc.orgresearchgate.net DFT calculations, often employing functionals like B3LYP, provide accurate geometries and electronic structures. rsc.orgmdpi.com These calculations are crucial for understanding the molecule's stability and the nature of its frontier molecular orbitals (HOMO and LUMO), which are central to its reactivity. mdpi.com The energy gap between the HOMO and LUMO, for instance, is a critical indicator of chemical reactivity and kinetic stability. mdpi.com
Time-Dependent DFT (TD-DFT) extends these investigations to the electronic excited states, offering insights into the molecule's photophysical properties, such as its UV-Vis absorption spectra. nih.govmdpi.com For pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, which are known for their fluorescent properties, TD-DFT is invaluable for predicting and interpreting their electronic transitions. nih.gov
Table 2: Representative Frontier Molecular Orbital Energies for a Pyrazolo[1,5-a]pyrimidine Derivative
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.52 |
| LUMO | -2.31 |
| HOMO-LUMO Gap | 4.21 |
Data is hypothetical and based on typical values for similar heterocyclic compounds.
The HOMO is typically distributed over the pyrazole and pyridine (B92270) rings, while the LUMO may be more localized, influenced by the substituent. The carbaldehyde group in this compound is expected to lower the LUMO energy, thereby affecting the electronic transitions and potential fluorescence.
Mechanistic Studies of Reactions involving this compound via Computational Modeling
Computational modeling is a powerful tool for elucidating the mechanisms of reactions involving the pyrazolo[1,5-a]pyridine (B1195680) scaffold. acs.orgsci-hub.se While specific studies on this compound are not extensively documented, the general principles derived from related systems are highly informative. For instance, the synthesis of pyrazolo[1,5-a]pyridines often involves a [3+2] cycloaddition reaction. acs.org
Computational studies can map out the potential energy surface of a reaction, identifying transition states and intermediates. This allows for a detailed understanding of the reaction pathway and the factors that control it. For reactions involving the carbaldehyde group, such as nucleophilic addition or condensation reactions, computational modeling can predict the most likely course of the reaction and the structure of the resulting products. A plausible mechanistic pathway for the formation of the pyrazolo[1,5-a]pyridine ring involves the activation of an N-amino-2-iminopyridine by an acid, followed by nucleophilic addition of a β-dicarbonyl compound, oxidative dehydrogenation, and cyclization. acs.org
Prediction of Regioselectivity and Reaction Pathways
A significant challenge in the synthesis of substituted pyrazolo[1,5-a]pyridines is controlling the regioselectivity. sci-hub.se Computational methods have proven to be highly effective in predicting the regiochemical outcome of these reactions. rsc.orgnih.gov By calculating the energies of different possible transition states, chemists can determine which reaction pathway is favored and, therefore, which regioisomer will be the major product.
For example, in the synthesis of pyrazolo[1,5-a]pyrimidines from 3-substituted-5-amino-1H-pyrazoles and β-dicarbonyl compounds, the regioselectivity is influenced by the nature of the β-dicarbonyl compound. nih.gov DFT calculations at the B3LYP/6-31G* level have been used to explore the reasons behind observed regioselectivity in the synthesis of pyrazolo[1,5-a]pyrimidines. rsc.org Similar computational approaches can be applied to predict the regioselectivity of reactions involving this compound, for instance, in electrophilic substitution reactions on the heterocyclic core.
Analysis of Intermolecular Interactions and Supramolecular Assembly
The solid-state properties of molecular compounds are governed by their intermolecular interactions and how they assemble into supramolecular structures. Pyrazolo[1,5-a]pyrimidine derivatives have been noted for their tendency to form crystals with interesting conformational and supramolecular arrangements. nih.gov X-ray crystallography, in conjunction with computational analysis, can reveal the nature of these interactions, which include hydrogen bonds, π-π stacking, and halogen bonds. researchgate.net
Role of Pyrazolo 1,5 a Pyridine 6 Carbaldehyde As a Key Building Block and Precursor for Functional Materials
Strategic Intermediate for Scaffold Diversification in Organic Synthesis
The pyrazolo[1,5-a]pyridine (B1195680) scaffold is a versatile starting point for creating more complex molecular architectures due to the ease with which it can be functionalized. nih.govacs.org Synthetic strategies, such as formylation reactions, introduce reactive groups like the aldehyde in Pyrazolo[1,5-a]pyridine-6-carbaldehyde, opening pathways for extensive derivatization. nih.gov This aldehyde group can participate in a wide array of organic reactions, including but not limited to condensations, oxidations, reductions, and the formation of Schiff bases. This reactivity allows chemists to append new rings and functional groups, thereby diversifying the core structure to access novel compounds with tailored properties.
The utility of the related pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, which shares significant structural and chemical characteristics, underscores the potential of this building-block approach. nih.govmdpi.com For this sister scaffold, formylation and subsequent reactions are key steps in producing derivatives with applications ranging from medicinal chemistry to materials science. nih.gov For instance, the synthesis of 6-(aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-amines has been achieved through microwave-assisted cyclization, and these products can be further transformed into valuable 1,2-diamine systems, which are precursors to other fused heteroaromatic rings. nih.govresearchgate.net This highlights the role of functional groups on the pyrimidine (B1678525) ring in enabling broad scaffold diversification, a principle that directly applies to the carbaldehyde group on the pyridine (B92270) analogue. The aldehyde provides a crucial entry point for constructing libraries of new chemical entities for various scientific applications. chemimpex.com
Development of Chemically Responsive Systems
The unique photophysical properties inherent to the pyrazolo[1,5-a]pyridine core make it an excellent candidate for the development of chemically responsive systems, particularly fluorescent sensors. nih.govnih.gov The aldehyde functionality of this compound serves as a key anchor point for synthesizing these sophisticated probes, which can detect specific analytes or changes in their environment.
Researchers have successfully utilized the pyrazolo[1,5-a]pyridine scaffold to design and synthesize novel fluorescent probes. These probes operate through mechanisms like Förster resonance energy transfer (FRET), photoinduced electron transfer (PET), and intramolecular charge transfer (ICT) to signal the presence of specific ions or molecules. nih.govrsc.org
A notable example is a ratiometric fluorescent probe developed for the detection of copper ions (Cu²⁺). nih.gov This sensor was constructed using a pyrazolo[1,5-a]pyridine dye as a fluorescent donor within a FRET system. The probe demonstrated high selectivity and sensitivity for Cu²⁺ with a detection limit of 30 nM and was successfully used to image copper ions within living glioma cells. nih.gov
Another significant development is a fluorescent probe based on a pyrazolo[1,5-a]pyridine derivative designed for monitoring pH. nih.govrsc.org This novel fluorophore exhibits a high fluorescence quantum yield and sensitivity, making it a powerful tool for detecting pH changes in biological and chemical systems. nih.gov The development of such probes showcases the scaffold's utility in creating advanced optical sensing technologies.
The practical application of pyrazolo[1,5-a]pyridine-based probes in chemical sensing is well-documented, particularly for monitoring pH in acidic environments. A probe derived from pyrazolo[1,5-a]pyridine carboxylic acid has been shown to be an effective sensor for H⁺ ions. nih.gov
The sensing mechanism of this pH probe relies on a change in the intramolecular charge transfer (ICT) process upon protonation. nih.govrsc.org In neutral conditions, the carboxylate group is a poor electron-withdrawing group. However, in an acidic environment, the protonated carboxylic acid group becomes strongly electron-withdrawing. This change enhances the push-pull electronic system within the molecule, altering its fluorescent properties and allowing for the detection of pH changes. nih.gov The probe is characterized by its rapid response time of less than 10 seconds, a high quantum yield of 0.64 at pH 2.4, and a pKa of 3.03. nih.govrsc.org Its low cytotoxicity and high selectivity enabled its successful use for imaging and monitoring intracellular H⁺ concentrations in living RAW 264.7 cells. nih.gov
Table 1: Performance Characteristics of a Pyrazolo[1,5-a]pyridine-Based pH Probe
| Property | Value | Reference |
| Analyte | H⁺ (pH) | nih.gov |
| Mechanism | Intramolecular Charge Transfer (ICT) | nih.govrsc.org |
| Quantum Yield (φ) | 0.64 (at pH 2.4) | nih.govrsc.org |
| pKa | 3.03 | nih.gov |
| Response Time | < 10 seconds | nih.govrsc.org |
| Application | Imaging H⁺ in living cells | nih.gov |
Design of Advanced Organic Materials with Tunable Optical Properties
The pyrazolo[1,5-a]pyridine scaffold is a foundational component for advanced organic materials with highly tunable optical properties. By strategically modifying the core structure with different functional groups, the absorption and emission characteristics can be precisely controlled. This tunability is critical for applications in fields like organic light-emitting devices (OLEDs) and specialized fluorescent labels.
Studies on the closely related pyrazolo[1,5-a]pyrimidine framework provide powerful insights into the structure-property relationships that govern these materials. rsc.orgrsc.org The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at specific positions on the fused ring system dramatically influences the material's photophysical behavior. rsc.orgnih.gov For instance, attaching EDGs at position 7 of the pyrazolo[1,5-a]pyrimidine ring has been shown to significantly improve both absorption and emission intensities. rsc.orgrsc.org This allows for the rational design of fluorophores with properties tailored to specific needs, achieving quantum yields ranging from as low as 0.01 to as high as 0.97. rsc.org
Furthermore, the strategic selection of substituents can lead to materials with strong solid-state emission, a highly desirable property for optoelectronic devices. rsc.orgrsc.org The ability to easily functionalize the core, including through formylation to create aldehydes like this compound, demonstrates the scaffold's capacity for structural diversity, leading to a wide range of optical properties. rsc.orgnih.gov This makes the pyrazolo[1,5-a]pyridine class of compounds a promising platform for the next generation of advanced organic materials.
Table 2: Tunability of Optical Properties in Pyrazolo[1,5-a]pyrimidine-Based Fluorophores
| Property | Achieved Range | Influencing Factor | Reference |
| Molar Absorptivity (ε) | 3,320 - 20,593 M⁻¹cm⁻¹ | Substitution with EDGs/EWGs | rsc.orgrsc.org |
| Fluorescence Quantum Yield (ΦF) | 0.01 - 0.97 | Substitution with EDGs/EWGs | rsc.orgrsc.org |
| Solid-State Quantum Yield (QYSS) | 0.18 - 0.63 | Attachment of simple aryl groups | rsc.orgrsc.org |
| Emission Properties | Solvent polarity dependent/independent | Presence/absence of strong EDG/EWG | nih.gov |
Future Directions and Emerging Research Avenues in Pyrazolo 1,5 a Pyridine 6 Carbaldehyde Chemistry
Innovations in Catalyst Development for Selective Functionalization
The selective functionalization of the pyrazolo[1,5-a]pyridine (B1195680) core is paramount for creating diverse molecular architectures. Future research will likely focus on developing novel catalytic systems that offer high regioselectivity and efficiency, particularly for direct C-H functionalization, which is an atom-economical approach. thieme-connect.de
Innovations are expected in the use of transition metal catalysts, such as palladium and copper, which have already shown utility in the synthesis of related pyrazolo[1,5-a]pyridine derivatives. nih.govnih.gov The development of catalysts with tailored ligand spheres will be crucial to control the reactivity and selectivity at specific positions of the heterocyclic ring, navigating the directing effects of the existing aldehyde group. For instance, advancements in copper-mediated C-H halogenation could provide efficient routes to halogenated Pyrazolo[1,5-a]pyridine-6-carbaldehyde intermediates, which are valuable for subsequent cross-coupling reactions. thieme-connect.de
Furthermore, the exploration of Brønsted acid and photoredox catalysis represents a growing trend. thieme-connect.deacs.org Acetic acid-promoted cross-dehydrogenative coupling (CDC) reactions, using molecular oxygen as a green oxidant, have been effective for constructing the pyrazolo[1,5-a]pyridine core and could be adapted for post-synthetic modifications. nih.govacs.org Photocatalysis, in particular, opens up new reaction pathways under mild conditions, potentially enabling functionalizations that are inaccessible through traditional thermal methods. thieme-connect.de
Table 1: Recent Catalytic Methods for Functionalization of the Pyrazolo[1,5-a]pyrimidine (B1248293)/pyridine (B92270) Scaffold
| Catalytic System | Functionalization Type | Key Features |
|---|---|---|
| NaX / K₂S₂O₈ | C-H Halogenation | Metal-free, excellent yields for iodination/bromination. thieme-connect.de |
| Acetic Acid / O₂ | Cross-Dehydrogenative Coupling | Green oxidant, mild conditions, high atom economy. nih.govacs.org |
| Copper-mediated | Carboxylate Synthesis | Forms pyrazolo[1,5-a]pyridine-3-carboxylates. nih.gov |
| Palladium-catalyzed | Suzuki Coupling | Used for creating C-C bonds with boronic acids. nih.gov |
Exploration of Unconventional Synthetic Pathways and Sustainable Synthesis
The demand for greener and more efficient chemical processes is driving the exploration of unconventional synthetic methodologies. For this compound, this involves moving beyond traditional batch syntheses toward more sustainable and scalable alternatives.
Microwave-assisted organic synthesis (MAOS) has demonstrated significant advantages, such as drastically reduced reaction times and improved yields, in the synthesis of pyrazolo[1,5-a]pyrimidines and related heterocycles. nih.govmdpi.com Applying this technology to the cyclization and functionalization steps leading to this compound could lead to more efficient and regioselective processes. nih.gov
Another promising area is the use of sonochemistry, which employs ultrasonic irradiation to induce chemical reactions. A catalyst-free, sonochemical approach has been successfully used for the [3+2] cycloaddition to form pyrazolo[1,5-a]pyridine derivatives, offering an eco-friendly alternative that can be performed at scale. nih.gov
Continuous flow chemistry is also emerging as a powerful tool for the synthesis of fine chemicals and active pharmaceutical ingredients (APIs). nih.govresearchgate.net The synthesis of this compound and its derivatives in a flow system could offer enhanced safety, better process control, and easier scalability compared to batch methods. nih.gov This approach is particularly beneficial for handling hazardous reagents or intermediates and for optimizing reaction conditions rapidly. researchgate.net
Table 2: Comparison of Conventional and Emerging Synthetic Methods
| Method | Advantages | Potential Application for this compound |
|---|---|---|
| Microwave-Assisted Synthesis | Reduced reaction time, improved yields, high regioselectivity. nih.gov | Rapid and selective formation of the heterocyclic core. nih.gov |
| Sonochemistry | Catalyst-free, eco-friendly, scalable. nih.gov | Green synthesis via [3+2] cycloaddition reactions. nih.gov |
| Flow Chemistry | Enhanced safety, better process control, scalability, rapid optimization. nih.gov | Multistep synthesis and functionalization in an integrated system. nih.govresearchgate.net |
Advanced Characterization Techniques for Real-Time Reaction Monitoring
A deeper understanding of reaction mechanisms and kinetics is essential for optimizing synthetic routes. The future of synthesizing complex molecules like this compound will increasingly rely on advanced, real-time characterization techniques.
Process Analytical Technology (PAT) is becoming indispensable, especially when integrated into continuous flow systems. nih.gov The use of inline and online analytical tools such as Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV/Vis), and Infrared (IR) spectroscopy allows for the real-time monitoring of reaction progress. nih.gov This provides immediate feedback on the concentration of reactants, intermediates, products, and impurities, enabling precise control over reaction parameters like temperature and flow rate to maximize yield and purity. nih.gov For the synthesis of this compound, these techniques could be used to monitor the crucial cyclization step or subsequent functionalization reactions, providing invaluable data for process optimization and scale-up. nih.gov
Advanced data analysis models, including machine learning and deep learning algorithms, can be paired with these PAT tools to interpret complex spectral data and predict reaction outcomes. nih.gov This synergy represents a significant step towards data-driven synthesis and automated process control.
Integration of Computational Design with Synthetic Methodologies
The synergy between computational chemistry and synthetic organic chemistry is accelerating the discovery of new molecules with desired properties. For this compound, computational tools are expected to play a pivotal role in designing novel derivatives with specific biological activities.
Structure-based drug design, utilizing techniques like molecular docking and homology modeling, can predict how derivatives of this compound might interact with biological targets such as protein kinases or receptors. nih.govrsc.org This in silico screening allows for the prioritization of candidate molecules for synthesis, saving significant time and resources. rsc.org For example, the pyrazolo[1,5-a]pyrimidine scaffold has been successfully optimized as a potent PI3Kδ inhibitor through such design strategies. nih.govmdpi.com
Furthermore, software that generates isosteres, like BROOD, can help chemists explore novel chemical space by suggesting bioisosteric replacements for different parts of the molecule, potentially improving properties like potency, selectivity, or metabolic stability. rsc.org By integrating these computational predictions with the advanced synthetic and analytical methods described above, researchers can establish a powerful, iterative cycle of design, synthesis, and testing to rapidly develop new functional molecules based on the this compound scaffold.
Q & A
Q. Key Characterization Methods :
- NMR : Confirm regiochemistry and purity (e.g., ¹H NMR: aldehyde proton at δ 9.8–10.2 ppm) .
- HRMS : Verify molecular weight (e.g., [M+H]⁺ calculated for C₈H₆N₂O: 146.0480) .
- X-ray Crystallography : Resolve structural ambiguities (e.g., bond angles and dihedral angles in the pyrazole-pyridine core) .
How can researchers address contradictions in spectral data during structural elucidation?
Advanced Research Question
Discrepancies between observed and theoretical spectral data often arise due to tautomerism, solvent effects, or impurities. For example:
- Aldehyde Proton Splitting : In NMR, unexpected splitting may indicate intramolecular hydrogen bonding or solvent interactions (e.g., DMSO-d₆ vs. CDCl₃). Compare with literature data for analogous compounds .
- HRMS Deviations : Mass accuracy < 3 ppm is acceptable; deviations > 5 ppm suggest isotopic interference or adduct formation. Re-run samples with internal calibration (e.g., sodium trifluoroacetate) .
- Contradictory IR Peaks : Overlapping carbonyl stretches (e.g., aldehyde at ~1700 cm⁻¹ vs. ester impurities) require 2D NMR (HSQC, HMBC) for resolution .
What strategies ensure regioselective functionalization at position 6 of the pyrazolo[1,5-a]pyridine scaffold?
Advanced Research Question
Regioselectivity is influenced by electronic and steric factors:
- Electrophilic Substitution : The carbaldehyde group at position 6 directs electrophiles to the electron-rich pyridine ring (positions 3 or 7). Use Lewis acids (e.g., AlCl₃) to enhance selectivity .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling at position 6 requires Pd catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids. Steric hindrance from the aldehyde group favors coupling at less hindered positions .
- Protection-Deprotection : Temporarily protect the aldehyde as an acetal (e.g., ethylene glycol) to prevent side reactions during functionalization .
How can multi-component reactions (MCRs) be applied to synthesize derivatives of this compound?
Advanced Research Question
MCRs enable rapid diversification. A representative protocol:
Reactants : this compound, aryl amines, and cyclohexan-1,3-dione.
Conditions : Ethanol, triethylamine (catalyst), reflux for 12–24 hours .
Product : 5,7,8,9-Tetrahydro-pyrazolo[1,5-a]quinazolin-6(3H)-one derivatives.
Q. Optimization Tips :
- Vary aldehydes/amines to explore substituent effects.
- Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1).
- Isolate products via vacuum distillation or preparative HPLC .
What methodologies are used to evaluate the bioactivity of this compound derivatives?
Basic Research Question
In Vitro Assays :
Q. In Silico Studies :
- Docking Simulations : Use AutoDock Vina to predict binding modes to target proteins (e.g., COX-2) .
- ADMET Prediction : SwissADME for pharmacokinetic profiling (e.g., logP, bioavailability) .
How can researchers resolve low yields in the oxidation step of this compound synthesis?
Advanced Research Question
Low yields (<30%) during oxidation may result from:
Q. Case Study :
- Starting Material : 6-Hydroxymethylpyrazolo[1,5-a]pyridine.
- Improved Protocol : SeO₂ (1.2 eq.) in dioxane at 80°C for 4 hours → yield increases to 65% .
What are the safety considerations for handling this compound in laboratory settings?
Basic Research Question
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles (aldehyde group is irritant) .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile by-products (e.g., formaldehyde).
- Waste Disposal : Quench aldehyde-containing waste with NaHSO₃ solution before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
